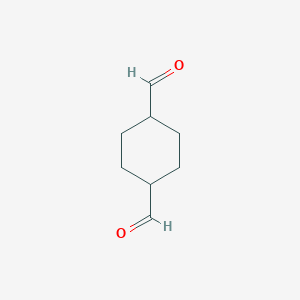

Cyclohexane-1,4-dicarbaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclohexane-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-5-7-1-2-8(6-10)4-3-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKLKVRIQGSSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342945 | |

| Record name | Cyclohexane-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33424-83-8 | |

| Record name | Cyclohexane-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexane 1,4 Dicarbaldehyde

Laboratory-Scale Synthetic Routes

The preparation of Cyclohexane-1,4-dicarbaldehyde in a laboratory setting can be achieved through several distinct chemical transformations. These methods range from high-temperature gas-phase reactions to controlled oxidations in solution.

Pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane

A notable method for the synthesis of this compound involves the high-temperature pyrolysis of 1,4-Bis(allyloxymethyl)cyclohexane. This gas-phase reaction proceeds at temperatures between 540–545 °C. researchgate.net The reaction mechanism involves a Claisen rearrangement followed by a retro-ene reaction, which cleaves the molecule to yield the desired dialdehyde (B1249045) and propene as a byproduct. This synthetic route is a specialized example of preparing aldehydes from allyl ethers.

| Starting Material | Reaction Type | Temperature (°C) | Primary Product |

| 1,4-Bis(allyloxymethyl)cyclohexane | Pyrolysis | 540–545 | This compound |

Oxidation of Cyclohexane-1,4-dimethanol (CHDM)

The oxidation of the readily available precursor, Cyclohexane-1,4-dimethanol (CHDM), represents a direct and common strategy for synthesizing this compound. wikipedia.org This transformation requires the use of oxidizing agents that are selective for the conversion of primary alcohols to aldehydes, without significant over-oxidation to carboxylic acids. The choice of oxidant and reaction conditions is critical to achieving a high yield of the dialdehyde.

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for the selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (CH₂Cl₂), at room temperature. PCC offers the advantage of minimizing over-oxidation to the corresponding dicarboxylic acid, which can be a significant side reaction with stronger oxidants. The reaction with CHDM involves the conversion of both primary alcohol functionalities to aldehyde groups. Other modern, mild oxidation reagents that operate on similar principles include the Dess-Martin periodinane (DMP) and reagents used in the Swern oxidation. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org

| Starting Material | Reagent | Solvent | Product | Key Advantage |

| Cyclohexane-1,4-dimethanol | Pyridinium Chlorochromate (PCC) | Dichloromethane | This compound | Mild conditions, high selectivity for aldehyde |

Potassium permanganate (KMnO₄) is a powerful and inexpensive oxidizing agent. However, its application in the synthesis of aldehydes from primary alcohols is challenging due to its strong oxidizing nature. researcher.life Under typical conditions, especially when acidic or hot, KMnO₄ will readily oxidize primary alcohols and aldehydes to carboxylic acids. leah4sci.com Therefore, achieving a high yield of this compound from CHDM using potassium permanganate requires carefully controlled reaction conditions, such as low temperatures and strict monitoring of the reaction progress, to prevent the formation of cyclohexane-1,4-dicarboxylic acid. The inherent difficulty in stopping the reaction at the aldehyde stage makes this method less favorable than using milder, more selective oxidants. researcher.life

Formylation of Dihalocyclohexane Precursors

Formylation reactions provide a pathway to introduce an aldehyde group onto a molecule. One potential, though less commonly cited, route to this compound is through the formylation of a suitable dihalocyclohexane precursor, such as 1,4-bis(chloromethyl)cyclohexane.

One classic method is the Sommelet reaction , which converts a benzyl halide into an aldehyde using hexamine and water. wikipedia.orgsciencemadness.org This reaction could potentially be applied to a non-aromatic system like 1,4-bis(halomethyl)cyclohexane. The process involves the formation of a quaternary ammonium salt with hexamine, followed by hydrolysis to yield the aldehyde. organicreactions.orgresearchgate.net

Another general approach involves the formation of a di-Grignard reagent from a 1,4-dihalocyclohexane. This organometallic intermediate can then be treated with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl orthoformate, followed by acidic workup to yield the dialdehyde. masterorganicchemistry.comchemguide.co.uk

| Precursor Type | Formylation Method | Key Reagents | General Principle |

| 1,4-Bis(halomethyl)cyclohexane | Sommelet Reaction | Hexamine, Water | Formation and hydrolysis of a hexaminium salt |

| 1,4-Dihalocyclohexane | Grignard Reaction | Mg, DMF (or other formylating agent) | Formation of a di-Grignard reagent followed by nucleophilic attack on a formylating agent |

Oxidative Cleavage of Cyclobutanediol Derivatives for Dialdehyde Synthesis (general principle)

The oxidative cleavage of vicinal diols (1,2-diols) is a powerful reaction that breaks a carbon-carbon single bond to form two carbonyl groups. wikipedia.org This general principle can be conceptually applied to the synthesis of dialdehydes. Reagents such as sodium periodate (NaIO₄) or periodic acid (HIO₄) are commonly used for this transformation. wikipedia.orgorganicreactions.org The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds (aldehydes or ketones depending on the substitution of the diol).

In the context of synthesizing this compound, this principle could be applied to a hypothetical bicyclic precursor containing a cyclobutane ring fused to the cyclohexane (B81311) ring, specifically a bicyclo[4.2.0]octane-1,6-diol. The oxidative cleavage of the bond between the two hydroxyl-bearing carbons (C1 and C6) would break open the cyclobutane ring, leaving two aldehyde groups at the 1 and 4 positions of the remaining cyclohexane ring. This illustrates how the general principle of oxidative cleavage can be envisioned as a route to 1,4-dicarbonyl compounds.

Biocatalytic Synthesis of this compound

The biocatalytic approach to synthesizing this compound (CHDA) presents a promising green alternative to traditional chemical methods, which often rely on harsh and toxic oxidizing agents. nih.gov This section explores the use of enzymes, specifically alcohol oxidases, to achieve this conversion.

Alcohol Oxidase (AOX)-Catalyzed Primary Alcohol Oxidation from Cyclohexane-1,4-dimethanol

The synthesis of CHDA from its precursor, Cyclohexane-1,4-dimethanol (CHDM), can be accomplished through a primary alcohol oxidation reaction catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-dependent alcohol oxidase (AOX). nih.govnih.gov One such enzyme is the alcohol oxidase from Arthrobacter cholorphenolicus (AcCO). nih.gov

The enzymatic conversion is a two-step oxidation process. However, a significant challenge in this biocatalytic route is the regioselectivity of the enzyme. The oxidase can readily oxidize one of the primary alcohol groups on CHDM to form the intermediate, 4-hydroxymethyl-cyclohexane-1-carbaldehyde (HMCA). nih.gov The presence of the aldehyde group in HMCA alters the molecule's chemical properties, which can hinder the subsequent oxidation of the second hydroxyl group to form the desired CHDA. nih.gov

Studies using the wild-type AcCO enzyme demonstrated that the catalytic efficiency for the primary alcohol oxidation is decreased by a high energy barrier associated with hydride (H⁻) transfer, calculated to be 13.4 kcal·mol⁻¹ and 20.4 kcal·mol⁻¹, respectively, for the two oxidation steps. nih.govnih.gov This results in a low yield of CHDA and significant accumulation of the intermediate HMCA. nih.gov In initial analytical scale reactions, the wild-type enzyme converted CHDM to HMCA with a titer of 1.4 mM and a yield of 28.1%, while the desired CHDA was produced with a much lower yield of only 13.5%. nih.gov

| Product | Titer (mM) | Yield from CHDM (%) |

|---|---|---|

| 4-hydroxymethyl-cyclohexane-1-carbaldehyde (HMCA) | 1.0 | 20.4 |

| This compound (CHDA) | - | 5.0 |

| After initial optimization: | ||

| 4-hydroxymethyl-cyclohexane-1-carbaldehyde (HMCA) | 1.4 | 28.1 |

| This compound (CHDA) | - | 13.5 |

Protein Engineering Strategies for Enhanced Catalytic Efficiency

To overcome the limitations of the wild-type AcCO enzyme, protein engineering strategies have been employed to improve catalytic efficiency and product selectivity. nih.gov The primary goal of this engineering was to adjust the enzyme's active site conformation to shorten the hydride (H⁻) transfer distance, thereby lowering the core energy barrier of the reaction. nih.govnih.gov

Through directed evolution and structural analysis, a highly efficient variant, designated W4, was developed. nih.gov This variant incorporated four specific amino acid substitutions: S101A, H351V, N378S, and Q329N. nih.govnih.gov These modifications altered the active site, creating a more favorable conformation for the binding of the intermediate HMCA. Specifically, the 4-Cα-OH group of HMCA was buried deeper in the active center, which decreased the distance for hydride transfer to the FAD cofactor and lowered the energy barrier for the second oxidation step to just 9.2 kcal·mol⁻¹. nih.gov

| Parameter | Wild-Type AcCO | W4 Variant (S101A/H351V/N378S/Q329N) | Fold Increase |

|---|---|---|---|

| kcat/KM for CHDA production (mM⁻¹·min⁻¹) | 0.0016 | 0.18 | 112.5 |

| kcat/KM for HMCA conversion (mM⁻¹·min⁻¹) | 0.01 | 1.96 | 196 |

| CHDA Yield (%) | 13.5 | 40.1 | ~3.0 |

Industrial Production Methods and Considerations for Large-Scale Synthesis

The successful engineering of the alcohol oxidase enzyme paves the way for its application in the industrial production of this compound. The potential for large-scale synthesis was demonstrated by scaling up the bioconversion process to a 3-liter fermenter using an Escherichia coli whole-cell catalyst expressing the W4 variant. nih.gov

For industrial-scale application, several factors must be considered. The process utilized a whole-cell catalyst, which can be more cost-effective and stable than using purified enzymes. nih.gov The reaction was performed under optimized conditions, including a substrate concentration of 72 g·L⁻¹ (0.5 M) CHDM and a wet whole-cell catalyst loading of 30 g·L⁻¹. The reaction was conducted at 30 °C in an air-saturated potassium phosphate buffer (pH 8.0) with the addition of catalase to decompose the hydrogen peroxide byproduct, which can inhibit the oxidase. nih.gov

Under these scaled-up conditions, the engineered biocatalyst achieved a CHDA titer of 29.6 g·L⁻¹ with a corresponding yield of 42.2%. nih.govnih.gov The space-time yield (STY), a critical metric for industrial processes, was 2.5 g·L⁻¹·h⁻¹. nih.gov These results demonstrate that the engineered biocatalytic system is a viable and potent method for the industrial synthesis of CHDA, offering a more sustainable alternative to conventional chemical oxidation methods that often involve toxic reagents and complex post-processing procedures. nih.gov

Reactivity and Mechanistic Investigations of Cyclohexane 1,4 Dicarbaldehyde

Fundamental Aldehyde Functionality in Chemical Transformations

The chemical nature of Cyclohexane-1,4-dicarbaldehyde is fundamentally dictated by its two carbonyl groups. These groups, consisting of a carbon atom double-bonded to an oxygen atom, are highly polarized. This polarity renders the carbonyl carbon electrophilic, making it a prime target for attack by nucleophiles. Consequently, the compound readily undergoes nucleophilic addition reactions, which are characteristic of aldehydes and ketones. ncert.nic.inbyjus.com

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of the reactivity of this compound. In these reactions, a nucleophile attacks the electrophilic carbon of the carbonyl group, breaking the pi bond. libretexts.org This process leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgrsc.org The general mechanism can proceed under both basic and acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon, while under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a weaker nucleophile. libretexts.org

Due to steric and electronic factors, aldehydes are generally more reactive in nucleophilic additions than ketones. ncert.nic.in this compound, possessing two such reactive groups, can participate in these reactions at one or both sites. An example of this reactivity is the addition of hydrogen cyanide (HCN), which forms cyanohydrins, important synthetic intermediates. ncert.nic.inbyjus.com

| Feature | Description | Governing Factors |

|---|---|---|

| Mechanism | Attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by protonation. libretexts.orgrsc.org | Reaction conditions (acidic or basic catalysis). libretexts.org |

| Reactivity | Aldehydes are more reactive than ketones. ncert.nic.in | Steric hindrance and electronic effects. ncert.nic.in |

| Intermediate | A tetrahedral alkoxide intermediate is formed. libretexts.org | Hybridization change from sp² to sp³. byjus.com |

| Products | Typically results in the formation of alcohols or other addition products like cyanohydrins. ncert.nic.inlibretexts.org | Nature of the nucleophile. |

Oxidation Reactions, yielding Cyclohexane-1,4-dicarboxylic Acid

The aldehyde groups of this compound are readily oxidized to form the corresponding dicarboxylic acid, Cyclohexane-1,4-dicarboxylic acid. This transformation is a characteristic reaction of aldehydes, which distinguishes them from ketones that are generally resistant to oxidation except under harsh conditions. ncert.nic.in

A variety of oxidizing agents can accomplish this conversion. Common laboratory reagents include potassium dichromate(VI) in acidic solution or potassium permanganate. ncert.nic.inlibretexts.org During the oxidation with dichromate, the orange color of the Cr₂O₇²⁻ ion changes to the green of the Cr³⁺ ion, providing a visual indication of the reaction's progress. libretexts.org Milder, more selective, and environmentally benign methods have also been developed, utilizing catalysts like N-hydroxyphthalimide (NHPI) with oxygen as the ultimate oxidant, or metal-free systems such as iodine in a basic aqueous solution. rsc.orgorganic-chemistry.org

| Oxidizing Agent | Conditions | Typical Application |

|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (e.g., dilute H₂SO₄), Heat | Standard laboratory synthesis. libretexts.org |

| Potassium Permanganate (KMnO₄) | Acidic or Alkaline | Vigorous oxidation. ncert.nic.in |

| N-Hydroxyphthalimide (NHPI) | Catalytic amount, O₂ or air | "Green" or organocatalytic oxidation. organic-chemistry.org |

| Iodine (I₂) | Basic aqueous solution (e.g., NaOH) | Metal-free oxidation in water. rsc.org |

Reduction Reactions, yielding Cyclohexane-1,4-dimethanol

Conversely, the two aldehyde groups of this compound can be reduced to primary alcohol groups, yielding Cyclohexane-1,4-dimethanol. This dialcohol is a valuable monomer in the production of polyesters and other polymers. google.com

The reduction is typically carried out via catalytic hydrogenation or by the use of chemical reducing agents. Catalytic hydrogenation involves reacting the dicarbaldehyde with hydrogen gas (H₂) over a metal catalyst, such as nickel, palladium, or platinum. google.com Chemical reduction can be achieved with hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices for this transformation. NaBH₄ is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent that must be used in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Condensation Reactions of this compound

Condensation reactions are a class of reactions in which two molecules combine, often with the loss of a small molecule such as water. ankara.edu.tr The aldehyde groups of this compound make it an excellent substrate for such transformations.

Schiff Base Formation with Amine Substrates

This compound reacts with primary amines in a condensation reaction to form imines, which are commonly known as Schiff bases. wjpsonline.com This reaction is of significant importance in both synthetic chemistry and biochemistry. The formation of a Schiff base is a reversible process that typically occurs under mild, often acid-catalyzed, conditions. wjpsonline.comacs.org

The mechanism is a two-stage process. acs.orgnih.gov It begins with the nucleophilic addition of the primary amine to one of the carbonyl groups of the dicarbaldehyde, forming an unstable tetrahedral intermediate called a carbinolamine. wjpsonline.comyoutube.com In the second stage, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond (C=N) of the imine. wjpsonline.comnih.gov Because this compound has two aldehyde groups, it can react with one or two equivalents of an amine, leading to the formation of mono- or di-Schiff bases, respectively. This allows for the synthesis of complex dimeric structures or polymers.

| Step | Process | Key Intermediate | Notes |

|---|---|---|---|

| 1 | Nucleophilic Addition | Carbinolamine (Hemiaminal) | The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon. acs.orgyoutube.com |

| 2 | Dehydration | Imine (Schiff Base) | The carbinolamine eliminates a water molecule to form a C=N double bond. This step is often rate-determining and acid-catalyzed. wjpsonline.com |

Cyclic Acetal (B89532) and Polyspiroacetal Formation

This compound serves as a key monomer in the synthesis of complex macromolecular structures, notably through the formation of cyclic acetals and polyspiroacetals. This reactivity stems from the electrophilic nature of its two carbonyl carbons, which readily react with diols and other polyhydroxy compounds under acidic conditions.

The fundamental reaction involves the acid-catalyzed nucleophilic addition of alcohol groups to the aldehyde's carbonyl groups. The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of a hydroxyl group from a diol. This initially forms a hemiacetal, which, after protonation of its hydroxyl group and subsequent elimination of a water molecule, is attacked by the second hydroxyl group of the diol. This intramolecular ring-closing step is kinetically and thermodynamically favored, leading to the stable cyclic acetal structure. chemtube3d.comlibretexts.org

When this compound is reacted with polyhydroxy monomers, such as pentaerythritol, this process can be repeated to form polyspiroacetals. These are a unique subclass of ladder polymers characterized by spiro junctions, where two rings share a single common atom. The bifunctional nature of the dicarbaldehyde allows it to act as a building block for a polymer chain, linking multiple polyol units together. The resulting spiropolymers are noted for their high thermal stability. proquest.com The reaction to form these polymers is typically conducted in the presence of an acid catalyst. proquest.com

| Reactant 1 (Dicarbaldehyde) | Reactant 2 (Polyol) | Product Type | Key Structural Feature |

|---|---|---|---|

| This compound | Pentaerythritol | Polyspiroacetal | Spiro-acetal linkages forming a ladder-like polymer chain. proquest.com |

| This compound | 1,1,4,4-Tetrakis(hydroxymethyl)cyclohexane | Polyspiroacetal | Cross-linked polymer network with high thermal stability. proquest.com |

| This compound | Ethylene Glycol | Bis(cyclic acetal) | Formation of two 1,3-dioxolane (B20135) rings. libretexts.org |

Aldol (B89426) Condensation: Mechanistic Limitations and Steric Hindrance Considerations

Despite possessing α-hydrogens, this compound exhibits significant limitations in undergoing a self-aldol condensation reaction. guidechem.com This reluctance is primarily due to a combination of mechanistic impossibility and steric hindrance. guidechem.comstackexchange.com

The term "aldol condensation" refers to a two-step process: an initial aldol addition to form a β-hydroxy aldehyde, followed by a dehydration step to yield an α,β-unsaturated aldehyde. masterorganicchemistry.com For this compound to act as the nucleophilic component (the enolate), a base must abstract an α-hydrogen. The resulting enolate would then attack a second molecule of the dicarbaldehyde. However, this pathway is mechanistically blocked at the condensation stage. The α-carbon of this compound is tertiary (bonded to three other carbon atoms). After the initial aldol addition, this α-carbon becomes a quaternary center. guidechem.comstackexchange.com This newly formed quaternary carbon has no remaining hydrogen atoms, making the subsequent elimination of water to form a double bond—the defining step of condensation—impossible. guidechem.comstackexchange.com

Furthermore, the aldol addition itself, while mechanistically possible, is highly disfavored due to steric hindrance. stackexchange.com The bulky cyclohexane (B81311) ring impedes the approach of the enolate to the carbonyl carbon. Reactions that involve the formation of quaternary centers via aldol addition are known to be difficult to achieve. stackexchange.com The equilibrium for aldol reactions involving α,α-disubstituted aldehydes (like the enolate derived from this compound) generally favors the reactants due to the increased steric congestion in the product. openstax.org

While self-condensation is not feasible, it is important to note that this compound can act as the electrophilic component in a crossed-aldol reaction, where it is attacked by a different, less hindered enolate. guidechem.comstackexchange.com

| Factor | Description | Consequence |

|---|---|---|

| Quaternary Center Formation | The α-carbon is tertiary. After nucleophilic attack as an enolate, it becomes a quaternary center. guidechem.com | No α-hydrogen remains for the dehydration/elimination step. The condensation reaction cannot be completed. stackexchange.com |

| Steric Hindrance | The bulky cyclohexane ring hinders the enolate's approach to the carbonyl carbon of another molecule. stackexchange.com | The initial aldol addition step is energetically unfavorable, and the equilibrium favors the reactants. openstax.org |

Stereochemical Influence on Reactivity (cis/trans Isomerism of the Cyclohexane Ring)

Trans-1,4-dicarbaldehyde : The thermodynamically more stable isomer, where the two large formyl groups can both occupy equatorial positions on the cyclohexane ring. This diequatorial conformation minimizes steric strain, resulting in a more linear and rigid structure. youtube.com

Cis-1,4-dicarbaldehyde : In this isomer, one formyl group must occupy an equatorial position while the other is forced into a more sterically hindered axial position. youtube.com This results in a "kinked" or bent molecular geometry.

These conformational differences have profound implications for the molecule's reaction pathways. The spatial separation and orientation of the two aldehyde groups in the cis and trans isomers determine whether the molecule is predisposed to react with itself (intramolecularly) or with other molecules (intermolecularly). stackexchange.com

Impact on Intramolecular versus Intermolecular Reaction Pathways

The stereochemical arrangement of the aldehyde groups in cis- and trans-cyclohexane-1,4-dicarbaldehyde directly influences the competition between intramolecular and intermolecular reaction pathways.

The cis-isomer, with its axial-equatorial arrangement, holds the two aldehyde groups in closer proximity on the same face of the ring. This spatial closeness favors intramolecular reactions , where both functional groups within the same molecule can participate in a single reaction, often leading to the formation of cyclic or bridged products, provided a suitable linking reagent is used.

Conversely, the trans-isomer holds its two aldehyde groups in diequatorial positions, placing them on opposite sides of the ring and at a maximum possible separation. youtube.com This arrangement makes it sterically difficult for both groups on the same molecule to react with a single reagent. Consequently, the trans-isomer strongly favors intermolecular reactions , where the aldehyde groups of one molecule react with those of other molecules. This preference for intermolecular pathways makes the trans-isomer an ideal monomer for linear polymerization. nih.gov

| Isomer | Conformation of -CHO Groups | Spatial Proximity | Favored Pathway | Typical Outcome |

|---|---|---|---|---|

| cis-Cyclohexane-1,4-dicarbaldehyde | Axial-Equatorial youtube.com | Close | Intramolecular | Cyclic or bridged products |

| trans-Cyclohexane-1,4-dicarbaldehyde | Diequatorial youtube.com | Distant | Intermolecular | Linear polymers, extended networks |

Role in Polymerization and Crosslinking Efficacy

The distinct geometries of the cis and trans isomers of this compound play a critical role in determining the structure and properties of polymers and cross-linked networks derived from them. This principle is well-documented for analogous monomers like 1,4-cyclohexanedicarboxylic acid. researchgate.net

The trans-isomer is highly effective for polymerization. Its linear and rigid diequatorial structure allows for the formation of well-ordered, linear polymer chains. This structural regularity facilitates efficient packing of the polymer chains, leading to materials with higher crystallinity, increased thermal stability, and higher melting points. researchgate.netresearchgate.net When used as a cross-linker, the trans isomer would create more uniform and rigid network structures.

In contrast, the cis-isomer acts as a structural defect in a polymer chain. Its inherent kink disrupts the linearity of the chain, hindering orderly packing and inhibiting crystallization. researchgate.net Polymers synthesized with a higher content of the cis isomer are therefore typically amorphous, with lower glass transition temperatures and reduced thermal and mechanical stability compared to their trans-based counterparts. researchgate.net This makes the cis isomer less effective for creating strong, crystalline materials but potentially useful for applications requiring more flexible or amorphous polymers. The stereochemical purity of the monomer is thus a critical factor in controlling the final properties of the resulting polymer. libretexts.orglibretexts.org

| Isomer | Role in Polymer Chain | Effect on Chain Packing | Resulting Polymer Properties |

|---|---|---|---|

| trans-Cyclohexane-1,4-dicarbaldehyde | Linear, rigid building block | Promotes ordered packing | Semicrystalline, higher melting point, higher thermal stability. researchgate.netresearchgate.net |

| cis-Cyclohexane-1,4-dicarbaldehyde | "Kinked" structural unit | Inhibits crystallization | Amorphous, lower glass transition temperature, reduced rigidity. researchgate.net |

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Network Formation

The dialdehyde (B1249045) functionality of Cyclohexane-1,4-dicarbaldehyde allows it to participate in various polymerization and crosslinking reactions, leading to the formation of diverse polymer architectures with unique properties.

This compound can be employed as a monomer in condensation polymerization reactions. The aldehyde groups can react with other multifunctional monomers, such as those containing hydroxyl or amine groups, to build polymer backbones. A key example is its use in the synthesis of polyspiroacetals, where it reacts with multihydroxy functional monomers. This type of polymerization leverages the dialdehyde's ability to form cyclic acetal (B89532) structures, which become the repeating units of the polymer chain.

Crosslinking involves the formation of chemical bonds that link one polymer chain to another, resulting in a three-dimensional network structure. sigmaaldrich.com Molecules with two or more reactive ends, known as crosslinking agents, are essential for this process. Given its structure with two aldehyde groups, this compound has the potential to function as an effective crosslinking agent. It can react with functional polymers containing groups like hydroxyls (e.g., polyvinyl alcohol) or amines to create covalent linkages between chains. This process transforms soluble and fusible polymers into insoluble and infusible thermosets or swells hydrogels, significantly enhancing their mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.com

A notable application of this compound is in the synthesis of spiropolymers, specifically polyspiroacetals. These polymers are characterized by a spiro-center, a single atom that is part of two different rings. In a reaction with tetra-functional multihydroxy monomers like pentaerythritol, both aldehyde groups of this compound react to form two cyclic acetal rings around a central atom of the co-monomer. This condensation polymerization, typically acid-catalyzed, results in a highly rigid, ladder-like polymer structure. The resulting polyspiroacetals are noted for their thermal stability and insolubility in many common solvents.

The cyclohexane (B81311) ring is a structural component of monomers that can be derived from renewable resources, contributing to the development of bio-based polymers. While this compound is a dialdehyde, its corresponding dicarboxylic acid, 1,4-Cyclohexanedicarboxylic acid (CHDA), is a key monomer in the synthesis of bio-based polyesters. researchgate.net For instance, CHDA can be polymerized with diols like 1,4-butanediol (B3395766) to produce materials such as poly(butylene 1,4-cyclohexane dicarboxylate). These aliphatic polyesters are gaining attention as sustainable alternatives to traditional plastics for applications like packaging, offering properties such as high thermal stability and good resistance to heat and light. researchgate.net

| Polymer Type | Role of this compound (or derivative) | Key Research Findings |

| Polyspiroacetals | Direct use as a monomer | Reacts with multihydroxy monomers via condensation polymerization to form thermally stable, ladder-like polymers. |

| Crosslinked Polymer Networks | Potential crosslinking agent | The two aldehyde groups can form covalent bonds with functional polymers, creating a 3D network with enhanced properties. sigmaaldrich.com |

| Bio-based Polyesters | Indirect role via 1,4-Cyclohexanedicarboxylic acid (CHDA) | The oxidized form, CHDA, is a monomer for weatherable, semicrystalline polyesters derived from renewable resources. researchgate.net |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

This compound is a valuable linker molecule for the bottom-up synthesis of crystalline porous materials like Covalent Organic Frameworks (COFs), where its geometry and functionality dictate the resulting framework's structure and properties.

Covalent Organic Frameworks are crystalline polymers formed from organic building blocks linked by strong covalent bonds. tcichemicals.com A prevalent method for COF synthesis is the condensation reaction between aldehyde and amine linkers to form stable imine bonds. tcichemicals.comcd-bioparticles.net this compound, with its two aldehyde groups, can be used as a linear linker that reacts with multi-amine monomers (e.g., tri- or tetra-amines) to construct 2D or 3D COF networks. tcichemicals.com

The use of a saturated, non-aromatic linker like cyclohexane introduces unique properties compared to the more common aromatic linkers. Research on COFs constructed with the analogous trans-1,4-diaminocyclohexane has shown that the cyclohexane unit can interrupt intralayer π-conjugation and increase the distance between the stacked layers of the 2D COF. nih.gov This structural feature is highly effective at suppressing the photoluminescence quenching that often occurs in solid-state materials, leading to COFs with significantly enhanced fluorescence and high quantum yields. nih.gov This makes such COFs promising for applications in chemical sensing and optoelectronics. nih.gov

| COF Name | Aldehyde Linker(s) | Amine Linker | Key Finding (related to Cyclohexane Moiety) | Photoluminescence Quantum Yield (PLQY) |

| TFB-CHDA COF | 1,3,5-triformylbenzene (TFB) | trans-1,4-diaminocyclohexane (CHDA) | Cyclohexane linker enhances emission. nih.gov | 4% nih.gov |

| TFPB-CHDA COF | 1,3,5-tris(4′-formylphenyl)benzene (TFPB) | trans-1,4-diaminocyclohexane (CHDA) | Cyclohexane linker enhances emission. nih.gov | 7% nih.gov |

| TFPPy-CHDA COF | 2,4,6-tris(4-formylphenyl)pyridine (TFPPy) | trans-1,4-diaminocyclohexane (CHDA) | Cyclohexane linker significantly boosts PLQY compared to aromatic amine equivalent (<0.3%). nih.gov | 23% nih.gov |

| TFPPery-CHDA COF | 2,5,8,11-tetra(4-formylphenyl)perylene (TFPPery) | trans-1,4-diaminocyclohexane (CHDA) | Cyclohexane linker significantly boosts PLQY compared to aromatic amine equivalent (<0.3%). nih.gov | 33% nih.gov |

| ETTA-CHDA COF | 4,4′,4″,4‴-(ethene-1,1,2,2-tetrayl)tetrabenzaldehyde (ETTA) | trans-1,4-diaminocyclohexane (CHDA) | Achieves a record-high PLQY for an imine-bonded COF in the solid state. nih.gov | 57% nih.gov |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, where the components are held together by non-covalent intermolecular forces. uoc.gr Self-assembly is a key process in this field, whereby molecules spontaneously form ordered structures. The formation of COFs and coordination polymers from building blocks like this compound is a prime example of programmed self-assembly.

In the realm of coordination chemistry, complex multi-dimensional networks can be formed through the self-assembly of metal ions and organic ligands. A trinodal self-penetrating network is a sophisticated architecture where the framework is defined by three distinct types of nodes. researchgate.net Such structures can exhibit intricate topologies, for example, a (6².8⁴)(6⁴.8²)(6⁵.8)² net, where the nodes are defined by metal centers and the centroids of the organic ligands. researchgate.net

While there are no specific reports on this compound forming such networks, its carboxylate analogue, cyclohexane-1,4-dicarboxylate, has been extensively used to construct coordination polymers. researchgate.netnih.gov These studies show that the cyclohexane-based scaffold is capable of linking metal centers, such as Zn(II), to form infinite inorganic chains that are interconnected by the organic ligands into robust three-dimensional structures. nih.gov The ability of the cyclohexane core to adopt different conformations (e.g., the rare a,a-trans conformation) can be stabilized by supramolecular forces like π–π stacking, playing a pivotal role in the final assembled architecture. researchgate.net This demonstrates the utility of the cyclohexane framework in the self-assembly of complex, multi-nodal coordination networks.

Dynamic Covalent Chemistry (DCC) Applications

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular architectures and materials. ethernet.edu.etresearchgate.net This approach is fundamental to the synthesis of crystalline COFs, as the reversibility allows for "error correction" during the polymerization process, enabling the system to reach the most thermodynamically stable, ordered state. nih.gov

This compound is an ideal monomer for applications in DCC due to the reactivity of its aldehyde functional groups. The condensation reaction between an aldehyde and an amine to form an imine (or Schiff base) is a classic example of a reversible reaction used in DCC. mdpi.com

When this compound is reacted with di- or tri-amines under solvothermal conditions, the formation of imine-linked COFs proceeds via this reversible pathway. nih.gov The continuous formation and cleavage of the C=N bonds allow the building blocks to rearrange and correct defects, ultimately leading to a highly crystalline and porous polymeric material rather than an amorphous polymer. nih.gov Similarly, the synthesis of other polymers based on the cyclohexane scaffold, such as poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate), can involve reversible ester interchange reactions, which are also a form of DCC used in polycondensation processes. researchgate.netgoogle.com The ability of this compound to participate in reversible bond-forming reactions makes it a key component in the synthesis of adaptable and ordered polymeric materials.

Principles of Error Checking and Proof-Reading in Dynamic Material Synthesis

The synthesis of advanced polymer networks relies on the precise arrangement of monomer units to form a well-defined architecture. However, traditional polymerization often leads to kinetically trapped, disordered structures with suboptimal properties. Dynamic covalent chemistry (DCvC) offers a powerful strategy to overcome this limitation by utilizing reversible reactions. chemrxiv.org Materials built with these reversible bonds, known as Covalent Adaptable Networks (CANs) or dynamers, possess intrinsic self-organization and self-correction capabilities. chemrxiv.org This allows them to spontaneously evolve from a disordered state to a more stable, ordered thermodynamic equilibrium. chemrxiv.org

This compound is a key building block for such dynamic materials. Its two aldehyde functional groups can readily react with nucleophiles, such as hydrazides or amines, to form dynamic acylhydrazone or imine bonds, respectively. nih.govnih.gov The reversibility of these bonds under specific conditions (e.g., heat or catalysis) is central to the error-checking mechanism. rsc.org

The principle of proof-reading in this context is based on thermodynamic control. During network formation, if a suboptimal connection or a strained loop forms (a kinetic product), the reversible nature of the bonds allows this "error" to be undone. The constituent monomers, including this compound, can detach and re-attach, continuously exploring different configurations until the most thermodynamically stable structure is achieved. This process effectively corrects defects, minimizes internal strain, and leads to a more uniform and robust final material. The system essentially "proof-reads" its own structure, discarding energetically unfavorable connections in favor of more stable ones, thereby optimizing the final network architecture.

Development of Self-Healing and Adaptable Polymer Networks

The same principles of dynamic covalent chemistry that enable error-correction also impart remarkable adaptive properties to materials, including the ability to self-heal and be reprocessed. nih.govnih.gov Polymer networks crosslinked with this compound are at the forefront of this research, leveraging the reversible nature of bonds like acylhydrazones to create materials that can repair damage and adapt their shape. nih.govnih.gov

When a polymer network containing dynamic crosslinks derived from this compound is mechanically damaged (e.g., cut or scratched), the reversible bonds are broken at the fracture surface. By applying an external stimulus, typically heat, the network becomes dynamic, and the bond exchange reactions are activated. nih.gov The aldehyde or hydrazide moieties at the fractured interface become mobile and can reconnect across the gap, restoring the covalent network and healing the damage. nih.gov This process can restore a significant portion of the material's original mechanical integrity. mdpi.com

These networks, often categorized as vitrimers, exhibit a unique combination of properties: they behave as classical thermosets at service temperatures with high dimensional stability, but become malleable and reprocessable like thermoplastics at elevated temperatures without losing network integrity. nih.gov This is because the bond exchange reactions allow the network topology to rearrange in response to stress, enabling plastic flow. The use of a symmetric and stable aliphatic crosslinker like this compound contributes to the predictable performance and robustness of these self-healing systems.

The table below presents typical research findings for a self-healing polymer network based on a dynamic acylhydrazone system, demonstrating the recovery of mechanical properties after a healing cycle.

| Property | Virgin Material | Healed Material (After 1 cycle) | Healing Efficiency (%) |

|---|---|---|---|

| Young's Modulus (MPa) | 1.80 | 1.71 | 95 |

| Tensile Strength (MPa) | 55.0 | 52.8 | 96 |

| Elongation at Break (%) | 120 | 108 | 90 |

Thermotropic Liquid Crystal Module Development for Optical Display Technologies

Thermotropic liquid crystals are materials that exhibit intermediate phases (mesophases) between a crystalline solid and an isotropic liquid as a function of temperature. mdpi.com The molecular structure of these compounds is critical, typically requiring a rigid core (mesogen) and flexible terminal chains. nih.gov The geometric anisotropy of the molecule, often a rod-like shape, facilitates the ordered alignment necessary for liquid crystalline behavior. nih.gov

This compound serves as a valuable precursor for the synthesis of liquid crystal molecules. The 1,4-disubstituted cyclohexane ring provides a rigid, non-aromatic core element that imparts the necessary structural rigidity and linear geometry. The aldehyde functional groups offer versatile handles for synthetic modification, allowing for the attachment of other aromatic rings and flexible alkoxy chains to complete the final mesogenic structure.

A common synthetic route involves the condensation of this compound with substituted anilines to form Schiff base (imine) linkages. For example, reacting it with two equivalents of a 4-alkoxyaniline (H₂N-C₆H₄-OR) produces a symmetric, rod-like molecule. The length of the terminal alkoxy chains (R) can be systematically varied to tune the transition temperatures and the type of mesophase exhibited (e.g., nematic, smectic). The combination of the aliphatic cyclohexane ring with aromatic units allows for fine-tuning of properties such as dielectric anisotropy and birefringence, which are critical for performance in optical display modules.

The following data table illustrates a homologous series of hypothetical liquid crystals derived from this compound and 4-alkoxyanilines, showing how the clearing temperature (the transition from the liquid crystal phase to the isotropic liquid) can be modulated by altering the length of the flexible alkyl chain.

| Compound Structure (R = Alkyl Group) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (Clearing Point, °C) |

|---|---|---|

| -C₄H₉ (Butyl) | 112 | 125 |

| -C₅H₁₁ (Pentyl) | 105 | 134 |

| -C₆H₁₃ (Hexyl) | 98 | 138 |

| -C₇H₁₅ (Heptyl) | 95 | 136 |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties for compounds like Cyclohexane-1,4-dicarbaldehyde.

DFT calculations are crucial for determining the preferred three-dimensional arrangements (conformations) of this compound and their relative stabilities. The molecule exists as cis and trans isomers, each with distinct conformational preferences.

For the trans isomer, the two aldehyde (-CHO) groups can be positioned either both in equatorial positions (diequatorial) or both in axial positions (diaxial). DFT geometry optimization would predict that the trans-diequatorial conformer is significantly more stable. This preference is due to the minimization of steric hindrance. In the diaxial conformation, the bulky aldehyde groups would experience significant 1,3-diaxial interactions with the axial hydrogen atoms on the cyclohexane (B81311) ring, leading to substantial steric strain and higher energy. chemistnotes.comlibretexts.org

For the cis isomer, one aldehyde group must be in an axial position while the other is in an equatorial position (axial-equatorial). A "ring flip" would convert it to an energetically equivalent conformation where the positions are switched. libretexts.orgyoutube.com Therefore, the cis isomer exists as a rapid equilibrium between two identical chair conformers. chemistnotes.com

Table 1: Predicted Conformational Stability of this compound Isomers

| Isomer | Substituent Positions | Predicted Relative Stability | Key Interactions |

|---|---|---|---|

| trans | diequatorial (e,e) | Most Stable | Minimal steric strain |

| trans | diaxial (a,a) | Least Stable | Significant 1,3-diaxial interactions |

The cyclohexane ring is not static; it undergoes conformational interconversion, most notably the "ring flip" or "chair-chair interconversion". DFT calculations can map the potential energy surface for this process, identifying the transition states and intermediates involved.

The lowest energy conformation for this compound is the chair form. libretexts.orgyoutube.com The interconversion from one chair form to another proceeds through higher-energy conformations. The pathway involves passing through a half-chair transition state to a twist-boat intermediate, and then through another half-chair transition state to the inverted chair conformation. The boat conformation is a high-energy transition state connecting two twist-boat forms. DFT calculations would quantify the energy barriers for each step, confirming that the chair conformer is the global energy minimum. For the trans-diaxial conformer, a ring flip would generate the much more stable trans-diequatorial conformer. youtube.com

DFT methods are highly effective in predicting spectroscopic data, which can then be used to validate experimental findings or to identify specific conformers.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, DFT can generate a theoretical IR spectrum. For this compound, this would show characteristic peaks for the C-H stretching of the alkane ring and the aldehyde group. A prominent feature would be the strong C=O stretching frequency of the aldehyde groups. DFT could predict subtle shifts in this frequency depending on whether the aldehyde group is in an axial or equatorial position, reflecting the different electronic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations would predict distinct chemical shifts for axial and equatorial protons on the cyclohexane ring. For instance, axial protons are typically more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The aldehydic protons would also have a characteristic predicted chemical shift. For the cis isomer, the rapid ring flip at room temperature would result in averaged NMR signals for the ring protons.

To understand the electronic properties and reactivity of this compound, various DFT-based analyses can be performed on the optimized molecular geometry.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA): These analyses provide insights into charge distribution and bonding interactions. For this compound, NPA would reveal a significant partial positive charge on the carbonyl carbons of the aldehyde groups and a partial negative charge on the oxygen atoms, confirming the polar nature of the C=O bond.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this molecule, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen atoms, indicating their nucleophilic character and suitability for electrophilic attack (e.g., protonation). Conversely, a region of positive potential (blue) would be located around the aldehydic protons and the carbonyl carbons, highlighting them as electrophilic sites susceptible to nucleophilic attack.

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors based on Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the LUMO would likely be localized on the π* orbitals of the carbonyl groups, indicating that these are the primary sites for accepting electrons during a nucleophilic attack.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

QM/MM methods are hybrid techniques that combine the accuracy of quantum mechanics for a small, reactive part of a system (the QM region) with the computational efficiency of molecular mechanics for the larger, less reactive environment (the MM region), such as a protein or solvent. mdpi.commiami.edu

QM/MM calculations are particularly valuable for studying enzyme-catalyzed reactions. This compound can be produced via the biocatalytic oxidation of 1,4-cyclohexanedimethanol (B133615) using an engineered alcohol oxidase. nih.gov

In a study aimed at improving this synthesis, the mechanism of the alcohol oxidase was elucidated. nih.gov The rate-limiting step was identified as a hydride (H⁻) transfer. QM/MM simulations could be employed to model this reaction within the enzyme's active site. The substrate (1,4-cyclohexanedimethanol) and key active site residues would be treated with a QM method, while the rest of the enzyme and surrounding solvent would be treated with an MM force field.

Such calculations can determine the reaction energy barriers (activation energies) for the oxidation steps. For instance, research on the oxidation of primary alcohols by alcohol oxidase from Arthrobacter cholorphenolicus identified energy barriers of 13.4 kcal·mol⁻¹ and 20.4 kcal·mol⁻¹ for the hydride transfer step, which limited catalytic efficiency. nih.gov By modeling mutations in the enzyme's active site, QM/MM can predict how these changes affect the transition state and lower the energy barrier, guiding protein engineering efforts to create more efficient biocatalysts for the production of this compound. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics (MD) Simulations for Substrate Access and Energy Change

Molecular Dynamics (MD) simulations offer a powerful computational microscope to visualize the dynamic events of a substrate, such as this compound, accessing the active site of an enzyme and the associated energetic changes that govern this process. While specific MD studies focusing solely on this compound are not extensively documented in publicly available literature, the principles and methodologies can be thoroughly understood by examining simulations of analogous enzyme-substrate systems, particularly those involving aldehyde dehydrogenases (ALDHs) and other oxidoreductases. nih.govfrontiersin.org

MD simulations model the movement of every atom in a system over time by solving Newton's equations of motion, providing a detailed trajectory of the enzyme, substrate, and surrounding solvent molecules. researchgate.net This allows for the exploration of conformational changes, substrate pathways, and the energetics of binding, which are often inaccessible to static experimental techniques.

Substrate Access and Channeling:

A critical aspect revealed by MD simulations is how a substrate navigates from the bulk solvent to the often-buried active site of an enzyme. nih.gov Many enzymes, including those that would act on cyclic aldehydes, possess substrate entry channels that guide the ligand to the catalytic machinery. frontiersin.org The size, shape, and electrostatic potential of these channels are crucial for substrate specificity. frontiersin.org

MD simulations can elucidate the pathway of this compound through such a channel. Steered Molecular Dynamics (SMD), a technique where an external force is applied to the substrate, can be used to pull the molecule through the channel, revealing the key amino acid residues that interact with it along the way. youtube.com This method helps identify potential bottlenecks or recognition sites within the channel. youtube.com

Simulations have shown that the flexibility of loops at the entrance of the active site can act as a "gate," controlling substrate entry and product release. elifesciences.org For an enzyme acting on this compound, MD simulations could track the opening and closing of these loops, which is often triggered by the initial binding of the substrate or changes in the enzyme's redox state. elifesciences.orgnih.gov In bifunctional enzymes, where an intermediate is passed from one active site to another, MD simulations can investigate the efficiency of this "substrate channeling," a process that prevents the release of potentially reactive intermediates. nih.govpnas.org

Energy Changes and Binding Free Energy:

Once the substrate reaches the active site, MD simulations are instrumental in calculating the energetic favorability of its binding. The binding free energy (ΔG_bind) is a key thermodynamic parameter that quantifies the affinity of a substrate for an enzyme. worldscientific.com Lower, more negative values indicate stronger binding.

Various computational methods are employed to calculate binding free energy from MD trajectories. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods are popular approaches that combine the molecular mechanics energies from the simulation with continuum solvation models to estimate the free energy of binding. mdpi.com These calculations can break down the energy contributions, revealing the roles of van der Waals forces, electrostatic interactions, and solvation in the binding process.

For instance, in a hypothetical simulation of this compound binding to an aldehyde dehydrogenase, the following energetic contributions would be analyzed:

| Energy Component | Description | Expected Contribution to Binding |

| ΔE_vdw (van der Waals) | Attractive forces from non-bonded atom-atom contacts. | Favorable (Negative) |

| ΔE_elec (Electrostatic) | Interactions between charged and polar groups of the substrate and enzyme. | Favorable (Negative) |

| ΔG_pol (Polar Solvation) | Energy required to desolvate the polar parts of the substrate and enzyme active site. | Unfavorable (Positive) |

| ΔG_nonpol (Nonpolar Solvation) | Energy gained from the hydrophobic effect as the nonpolar substrate enters the active site. | Favorable (Negative) |

This table presents a generalized breakdown of the energy components calculated in MM/PBSA or MM/GBSA analyses to determine the binding free energy of a substrate to an enzyme.

More rigorous, albeit computationally expensive, methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) can also be used. rsc.orgnih.gov These "alchemical" methods involve computationally "mutating" the substrate into nothing or into a different molecule to calculate the free energy difference between states, providing a more accurate measure of binding affinity. core.ac.uk

By simulating the entire process, researchers can construct a free energy profile, or potential of mean force (PMF), for the substrate's journey from the solvent into the active site. worldscientific.com This profile maps out the energy barriers the substrate must overcome to bind, providing critical insights into the kinetics of the process. worldscientific.com These computational studies, by revealing the dynamic and energetic details of substrate access and binding, are invaluable for understanding enzyme mechanisms and for the rational design of new enzymes or inhibitors. nih.gov

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques

Spectroscopy is fundamental to the elucidation of the molecular structure of Cyclohexane-1,4-dicarbaldehyde by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. It provides information on the connectivity and chemical environment of individual atoms. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR are indispensable for distinguishing between the cis and trans diastereomers due to their different molecular symmetries.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a map of the proton environments. The aldehyde protons (-CHO) are highly deshielded and typically appear far downfield. The protons on the cyclohexane (B81311) ring exist in complex, often overlapping, multiplets in the aliphatic region. The conformation of the ring (chair, boat, or twist-boat) and the axial or equatorial position of the substituents significantly influence the chemical shifts. stackexchange.com

The key distinction between the cis and trans isomers lies in their symmetry. The trans isomer, in its preferred diequatorial chair conformation, possesses a higher degree of symmetry than the cis isomer. This results in fewer unique proton signals for the trans isomer compared to the cis isomer.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Isomers

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aldehyde (CHO) | 9.5 - 9.8 | Singlet (s) or Doublet (d) | The most downfield signal, characteristic of an aldehyde proton. May show small coupling to the adjacent methine proton. |

| Methine (CH-CHO) | 2.2 - 2.6 | Multiplet (m) | Protons on the carbons bearing the aldehyde groups. Their chemical shift is influenced by the electronegativity of the carbonyl group. |

| Methylene (CH₂) | 1.2 - 2.2 | Multiplet (m) | Protons on the remaining four carbons of the cyclohexane ring. This region often shows complex and overlapping signals due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. stackexchange.com |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.pubopenstax.org The number of distinct signals corresponds to the number of non-equivalent carbon atoms. This is particularly useful for distinguishing isomers. libretexts.org

trans-Cyclohexane-1,4-dicarbaldehyde: Due to its symmetry, the trans isomer is expected to show only three signals: one for the two equivalent carbonyl carbons, one for the two equivalent methine carbons (C1 and C4), and one for the four equivalent methylene carbons (C2, C3, C5, and C6).

cis-Cyclohexane-1,4-dicarbaldehyde: The cis isomer has lower symmetry, which may result in more than three signals depending on the ring conformation and temperature. One would expect distinct signals for the carbonyl, methine, and methylene carbons, potentially with separate signals for the C2/C6 and C3/C5 carbons. spectrabase.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 200 - 205 | Characteristic downfield shift for aldehyde carbons. |

| Methine (CH-CHO) | 50 - 55 | Carbons directly attached to the carbonyl groups. |

| Methylene (CH₂) | 25 - 35 | Ring carbons not directly attached to the aldehyde groups. chemicalbook.comlibretexts.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound, the IR spectrum is dominated by absorptions corresponding to the aldehyde groups and the hydrocarbon framework of the cyclohexane ring.

The most prominent feature is the intense C=O stretching vibration, which is characteristic of carbonyl compounds. The C-H bond of the aldehyde group also gives rise to distinct stretching absorptions. The cyclohexane ring produces a series of C-H stretching and bending vibrations, as well as skeletal vibrations in the fingerprint region (below 1500 cm⁻¹), which are unique to the specific molecule and its conformation. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2950 - 2850 | C-H Stretch (Cyclohexane ring) | Strong |

| 2850 - 2820 | C-H Stretch (Aldehyde) | Medium |

| 2750 - 2720 | C-H Stretch (Aldehyde, Fermi resonance doublet) | Medium |

| 1730 - 1715 | C=O Stretch (Aldehyde) | Strong, Sharp |

| 1480 - 1440 | C-H Bend (CH₂ Scissoring) | Medium |

| ~950 | C-C Skeletal Vibration | Medium |

UV-Visible spectroscopy provides information about electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. ubbcluj.ro

The key chromophore in this compound is the carbonyl group (C=O). Saturated aldehydes and ketones exhibit a relatively weak absorption band in the UV region corresponding to the promotion of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. uzh.ch This is known as an n → π* transition. youtube.com This absorption is typically found in the range of 270-300 nm. The presence of two non-conjugated aldehyde groups in the molecule means that the electronic transitions are localized to each C=O group, and the spectrum is expected to be similar to that of a simple mono-aldehyde like cyclohexanecarbaldehyde. Stronger absorptions from σ → σ* transitions occur at much shorter wavelengths, typically below 200 nm, and are often not observed with standard laboratory instruments.

Table 4: Expected Electronic Transitions for this compound

| Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) | Notes |

| n → π | 270 - 300 | Low (10 - 100 L mol⁻¹ cm⁻¹) | This transition is formally forbidden by symmetry rules, resulting in a weak absorption. It is characteristic of the carbonyl chromophore. |

| σ → σ | < 200 | High | Requires high energy (far-UV) to excite electrons in sigma bonds. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying components in a mixture. gla.ac.uknih.gov

For this compound (molar mass: 140.18 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 140. This ion can then undergo fragmentation, providing a unique pattern that serves as a molecular fingerprint. Common fragmentation pathways for cyclic aldehydes include:

Loss of a hydrogen radical (H·) to form an [M-1]⁺ ion at m/z = 139.

Loss of the formyl radical (·CHO) to form an [M-29]⁺ ion at m/z = 111.

Cleavage of the second formyl group to yield an [M-58]⁺ ion at m/z = 82.

Fragmentation of the cyclohexane ring itself, similar to the pattern observed for cyclohexane, which typically involves the loss of ethene (C₂H₄, 28 Da) to produce a characteristic base peak at m/z = 56 for the [C₄H₈]⁺ ion. docbrown.info

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 140 | [C₈H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 139 | [C₈H₁₁O₂]⁺ | Loss of a hydrogen atom [M-H]⁺ |

| 111 | [C₇H₁₁O]⁺ | Loss of a formyl radical [M-CHO]⁺ |

| 84 | [C₆H₁₂]⁺ | Loss of two CO molecules |

| 82 | [C₆H₁₀]⁺ | Loss of two formyl radicals [M-2CHO]⁺ |

| 56 | [C₄H₈]⁺ | Fragmentation of the cyclohexane ring, likely the base peak. |

Diffraction and Thermal Analysis Techniques

Single-Crystal X-ray Analysis

If a suitable single crystal of an isomer can be grown, single-crystal XRD can be used to solve its complete molecular structure. mdpi.com The analysis would reveal:

Stereochemistry: Unambiguous confirmation of whether the aldehyde groups are on the same side (cis) or opposite sides (trans) of the cyclohexane ring.

Conformation: The preferred conformation of the cyclohexane ring in the solid state (e.g., chair, twist-boat). For the trans isomer, it would likely show a chair conformation with both aldehyde groups in equatorial positions.

Structural Parameters: Precise bond lengths (e.g., C=O, C-C, C-H) and bond angles.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding (if applicable in co-crystals) or van der Waals forces.

Powder X-ray Diffraction (PXRD)

PXRD is used on a polycrystalline (powder) sample and produces a characteristic diffraction pattern. nih.gov While it generally does not provide the atomic-level detail of a single-crystal analysis, it is a powerful tool for:

Phase Identification: The resulting diffractogram serves as a unique fingerprint for a specific crystalline phase, allowing for identification and purity assessment.

Distinguishing Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct powder patterns.

Table 6: Illustrative Crystallographic Data Obtainable from Single-Crystal X-ray Analysis

| Parameter | Type of Information | Example Value (from a related structure) |

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements within the unit cell | P2₁/c |

| Unit Cell Dimensions | Size and shape of the unit cell | a = 8.9 Å, b = 5.5 Å, c = 11.2 Å, β = 95° |

| Bond Length (C=O) | Distance between C and O atoms | ~1.21 Å |

| Bond Length (C-C) | Distance between C atoms in the ring | ~1.53 Å |

| Bond Angle (C-C-C) | Angle within the cyclohexane ring | ~111° |

| Torsion Angle | Defines the ring conformation | ~55° (for a chair conformation) |

Note: The example values are typical for cyclohexane derivatives and are for illustrative purposes only.

Chromatographic Separations

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially for resolving its cis and trans isomers.

Gas Chromatography (GC) is a highly effective method for the separation and analysis of volatile and semi-volatile compounds, including the geometric isomers of substituted cyclohexanes researchgate.netresearchgate.net. The separation of cis and trans isomers of this compound requires a GC column with high resolving power and specific selectivity.

Research on the separation of analogous compounds, such as 1,4-dimethylcyclohexane, has demonstrated that specialized stationary phases, like those based on calixarenes, provide excellent separation of cis/trans isomers researchgate.netresearchgate.net. The optimization of GC parameters is critical for achieving baseline resolution. Key parameters include the temperature program, where slow ramp rates (e.g., 1-2 °C/min) often improve separation, and the carrier gas flow rate gcms.cz.

Table 3: Typical GC Conditions for Separation of Disubstituted Cyclohexane Isomers

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary column with specialized stationary phase (e.g., Calixarene-based) | Provides selectivity for geometric isomers. |

| Carrier Gas | Hydrogen or Helium | Mobile phase for analyte transport. |

| Temperature Program | Initial Temp: 40 °C, Ramp: 10 °C/min, Final Temp: 160 °C | Elutes compounds based on boiling point and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) | Provides sensitive detection of organic analytes. |

Conditions based on methods for separating dimethylcyclohexane isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds. For this compound, HPLC can be used to separate the cis and trans isomers and quantify impurities.

While specific methods for the dicarbaldehyde are proprietary, methods for the closely related 1,4-Cyclohexanedicarboxylic acid are well-documented and provide a strong basis for method development. A reverse-phase HPLC method is typically employed, which can effectively separate the geometric isomers sielc.com. The mobile phase composition, particularly the ratio of organic solvent (like acetonitrile) to aqueous buffer and the pH, is a critical parameter for optimizing the separation sielc.com.

Table 4: Representative HPLC Method for Analysis of Cyclohexane Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200-210 nm |

| Temperature | 40 °C |

Method based on the analysis of 1,4-Cyclohexanedicarboxylic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve much faster analysis times, superior resolution, and increased sensitivity compared to traditional HPLC mdpi.com. This technology is ideal for high-throughput analysis and for resolving closely eluting impurities of this compound.

A UPLC method would offer a substantial reduction in run time and solvent consumption while improving peak separation. The development of a robust UPLC method involves the validation of parameters such as specificity, linearity, precision, and accuracy, often guided by design of experiment (DoE) approaches to optimize conditions like flow rate, column temperature, and mobile phase composition mdpi.com. The enhanced sensitivity of UPLC is particularly beneficial for detecting trace-level impurities.

Porosity and Surface Area Analysis (e.g., BET Surface Area Analysis for Porous Materials)

This compound is a valuable bifunctional building block for the synthesis of porous crystalline materials, including Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs) semanticscholar.orgnih.govresearchgate.net. The porosity of these materials is a key characteristic that dictates their performance in applications such as gas storage and separation.

The Brunauer-Emmett-Teller (BET) method is the standard technique used to determine the specific surface area of these materials. The analysis involves measuring the adsorption and desorption of nitrogen gas at cryogenic temperatures. The resulting isotherm provides data to calculate the surface area, pore volume, and pore size distribution nih.gov. Materials synthesized using aldehyde precursors have demonstrated exceptionally high surface areas. For example, specific POCs have reported BET surface areas exceeding 3,700 m²/g, which is among the highest for porous organic molecular materials nih.govnih.gov. The total porosity of these materials arises from both the intrinsic cavity of the molecular cage or framework and the extrinsic voids created by their packing in the solid state researchgate.net.

Table 5: BET Surface Area of Representative Porous Organic Materials

| Material Type | Precursor Type | BET Surface Area (m²/g) | Reference |

|---|---|---|---|

| [4+6] Imine Cage (Polymorph 1) | Triamine + Dialdehyde (B1249045) | 1377 | nih.govbohrium.com |

| [4+6] Imine Cage (Polymorph 2) | Triamine + Dialdehyde | 2071 | nih.govbohrium.com |

| Boronic Ester Cage | Tetraol + Triboronic Acid | 3758 | nih.gov |

Dynamic Light Scattering (DLS) for Polymer Degradation Studies

Dynamic Light Scattering (DLS) is a non-invasive analytical technique adept at determining the size distribution of small particles in suspension, making it a valuable tool for monitoring the degradation of polymers. nih.gov This method measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in a liquid. Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, DLS can determine the hydrodynamic diameter (Dh) of the particles, providing insights into changes in polymer size and aggregation state during degradation.

Detailed Research Findings

A pertinent example of the application of DLS in polymer degradation studies involves the investigation of poly(lactic acid) (PLA)-containing nanoparticles. In one study, researchers utilized DLS to monitor the dimensional changes in the hydrodynamic diameters of both micellar and shell-crosslinked (SCK) nanoparticles with PLA cores during hydrolytic and enzymatic degradation. nih.gov

Initially, the number-average hydrodynamic diameters (Dh(n)) of the micelles and SCKs were measured to be 34 ± 10 nm and 30 ± 9 nm, respectively. nih.gov The degradation of these nanoparticles was then induced under two different conditions: hydrolytic degradation in nanopure water over a period of three months, and enzymatic degradation using proteinase K over 48 hours.

The DLS analysis revealed significant changes in the hydrodynamic diameters of the nanoparticles under both degradation conditions, as detailed in the interactive data table below.

Interactive Data Table: Hydrodynamic Diameter Changes During Nanoparticle Degradation

| Nanoparticle Type | Initial Dh(n) (nm) | Dh after Hydrolytic Degradation (nm) | Dh after 12h Enzymatic Degradation (nm) | Dh after 48h Enzymatic Degradation (nm) |

| Micelles | 34 ± 10 | 93 ± 25 | Not Detectable | Not Detectable |

| SCKs | 30 ± 9 | 48 ± 22 | 18 ± 4 and 72 ± 21 | 21 ± 4 and 118 ± 32 |

This table summarizes the changes in the number-average hydrodynamic diameter (Dh(n)) of poly(lactic acid)-containing nanoparticles during hydrolytic and enzymatic degradation, as measured by Dynamic Light Scattering. Data sourced from a study on the degradability of PLA-containing nanoparticles. nih.gov

Under hydrolytic conditions, the micelles exhibited a substantial increase in their hydrodynamic diameter to 93 ± 25 nm. nih.gov This swelling was attributed to the diffusion of water into the core as the hydrophobic PLA segments were hydrolyzed, leading to the elimination of hydrophobic components. nih.gov In contrast, the enzymatic degradation of the micelles was much more rapid and extensive. After just 12 hours of exposure to proteinase K, the micelles were no longer detectable by DLS, indicating their complete disassembly. nih.gov

The shell-crosslinked nanoparticles (SCKs) also showed an increase in hydrodynamic diameter during hydrolytic degradation, expanding to 48 ± 22 nm. nih.gov However, the enzymatic degradation of the SCKs presented a more complex behavior. After 12 hours, a dual distribution of hydrodynamic diameters was observed at 18 ± 4 nm and 72 ± 21 nm. This trend continued, and after 48 hours, the two populations were measured at 21 ± 4 nm and 118 ± 32 nm. nih.gov This suggests a different degradation mechanism for the SCKs compared to the micelles, likely influenced by the crosslinked shell.

These findings demonstrate the utility of DLS in providing quantitative data on the changes in particle size during polymer degradation. The technique allows for the monitoring of degradation kinetics and can reveal differences in degradation mechanisms between different polymer architectures.

Biological and Medicinal Chemistry Research Directions

Intermediate in the Synthesis of Bioactive Compounds, including Pharmaceuticals and Agrochemicals